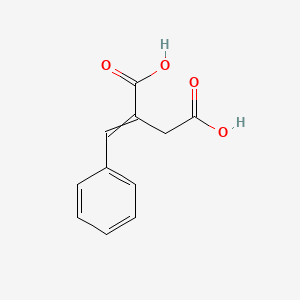

2-benzylidenesuccinic acid

Description

Structural Significance and Synthetic Utility in Organic Chemistry

The structure of 2-benzylidenesuccinic acid is characterized by an α,β-unsaturated carbonyl system, which imparts enhanced electrophilicity, and a double bond that can exist in two geometric isomers: E (trans) and Z (cis). The E-isomer is generally the more thermodynamically stable and common form. This structural arrangement is pivotal to its synthetic versatility.

In organic synthesis, this compound is a key intermediate. semanticscholar.orgijpsdronline.com It is frequently utilized in the synthesis of complex natural products and pharmacologically active molecules, including lignans (B1203133), lignanamides, and renin inhibitors. targetmol.combioscience.co.uk The synthesis of this compound itself is often achieved through methods like the Stobbe condensation, which involves the reaction of diethyl succinate (B1194679) with benzaldehyde (B42025). researchgate.net Furthermore, derivatives of this acid can be produced through various reactions; for instance, catalytic hydrogenation can reduce the double bond to yield 2-benzylsuccinic acid. rsc.org Modern synthetic approaches, such as rhodium(III)-catalyzed C-H alkenylation, provide efficient routes to benzylidenesuccinate derivatives. researchgate.net

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | bioscience.co.uk |

| Molecular Weight | 206.19 g/mol | |

| IUPAC Name | (2E)-2-benzylidenebutanedioic acid | |

| CAS Number (E-isomer) | 46427-07-0 | targetmol.combioscience.co.uk |

| CAS Number (Z-isomer) | 65756-81-2 | bldpharm.com |

Overview of Research Trajectories in Medicinal and Materials Sciences

The unique chemical structure of this compound has prompted extensive investigation into its potential applications in both medicinal chemistry and materials science.

In the field of medicinal chemistry, derivatives of this compound have shown promise for a range of therapeutic applications. Research has indicated that certain derivatives possess significant hypoglycemic properties, suggesting their potential as prandial glucose regulators for new diabetes treatments. researchgate.net Furthermore, in silico computational studies have highlighted the potential of substituted benzylidenesuccinic acids as effective enzyme inhibitors and nuclear receptor ligands, which are critical targets for developing anti-inflammatory drugs. semanticscholar.orgijpsdronline.com These computational models predict that the compounds have favorable drug-like properties according to Lipinski's rule of five. semanticscholar.orgresearchgate.net The bioactivity data from these studies suggest that these compounds could act as G-protein coupled receptor (GPCR) ligands, ion channel modulators, and protease inhibitors. semanticscholar.orgijpsdronline.comresearchgate.net

Predicted Bioactivity of 2-(Substituted Benzylidene)succinic Acids (from In Silico Studies)

| Activity Type | Potential Target Class | Reference |

|---|---|---|

| Enzyme Inhibitor | Various enzymes | semanticscholar.orgijpsdronline.com |

| Nuclear Receptor Ligand | Nuclear receptors | semanticscholar.orgijpsdronline.com |

| GPCR Ligand | G-protein coupled receptors | semanticscholar.orgijpsdronline.com |

| Ion Channel Modulator | Ion channels | semanticscholar.orgijpsdronline.com |

| Protease Inhibitor | Proteases | ijpsdronline.comresearchgate.net |

In materials science, this compound is explored as a monomer for the creation of novel polymers. Its dicarboxylic acid nature allows it to be used in the synthesis of polyesters. Specifically, it has been utilized in the green enzymatic synthesis of unsaturated polyesters and in the creation of poly(glycerol-co-diacids) prepolymers. The presence of the benzylidene group can impart specific properties, such as thermal stability and rigidity, to the resulting polymer backbone, making it a candidate for developing advanced materials and biodegradable plastics. semanticscholar.orgktu.lt

Structure

3D Structure

Properties

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2 Benzylidenesuccinic Acid and Its Analogs

Established Synthetic Pathways for Core Structure

The foundational methods for synthesizing 2-benzylidenesuccinic acid and its analogs are primarily rooted in condensation reactions that build the carbon-carbon double bond characteristic of the molecule.

Condensation Reactions with Succinate (B1194679) Precursors

The most prominent and widely used method for synthesizing (E)-2-benzylidenesuccinic acids is the Stobbe condensation. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester, such as diethyl succinate, in the presence of a strong base. wikipedia.org The mechanism is a variation of the aldol (B89426) condensation, where the base, commonly sodium ethoxide (EtONa), generates a carbanion from the succinic ester. researchgate.netwikipedia.org This carbanion then attacks the carbonyl group of the aldehyde (e.g., benzaldehyde). The reaction proceeds through a crucial γ-lactone intermediate, which, after an elimination step, yields the alkylidenesuccinic acid product as a half-ester. wikipedia.orgchemistry-chemists.com

Traditional Stobbe condensation procedures often require long reaction times at reflux. researchgate.net However, modern adaptations have been developed to improve efficiency. For instance, microwave-assisted Stobbe condensation has been shown to significantly shorten reaction times to as little as three hours while using eco-friendly solvents. researchgate.net

Another relevant method is the Knoevenagel condensation, which can be employed by reacting benzaldehyde (B42025) with succinic anhydride (B1165640) under either acidic or basic catalysis to form this compound.

| Reactant 1 | Reactant 2 | Base/Catalyst | Key Intermediate | Primary Product | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Diethyl succinate | Sodium Ethoxide (NaOEt) | γ-lactone | (E)-2-Benzylidenesuccinic acid half-ester | researchgate.netwikipedia.org |

| Aryl Aldehydes | Diethyl succinate | Potassium t-butoxide | γ-lactone | (E)-Arylidenesuccinic acids | researchgate.netarchive.org |

Classical Approaches to Benzylidenesuccinate Formation

Beyond the Stobbe reaction, the Perkin reaction represents another classical approach to forming α,β-unsaturated carboxylic acids. wikipedia.orglongdom.org The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the acid. wikipedia.orgiitk.ac.in A variation of this method has been described for the reaction between benzaldehyde and succinic acid, demonstrating its applicability in forming the benzylidenesuccinate structure. researchgate.net The reaction mechanism involves the formation of an enolate from the anhydride (or acid), which then adds to the aldehyde. longdom.org

These classical methods, while foundational, often necessitate harsh conditions and can lead to the formation of isomeric byproducts, prompting the development of more controlled and selective synthetic strategies.

Stereoselective Synthesis and Chiral Resolution Techniques

The hydrogenation of the double bond in this compound creates a stereocenter, leading to the formation of chiral 2-benzylsuccinic acid. This compound is a valuable building block, particularly in pharmaceutical synthesis. Achieving high enantiomeric purity is critical, and this is accomplished through two main strategies: asymmetric hydrogenation and optical resolution.

Asymmetric Hydrogenation Methodologies for Chiral Benzylsuccinic Acid

Asymmetric hydrogenation is a powerful technique that directly creates a specific enantiomer by using a chiral catalyst. In this process, the prochiral this compound is hydrogenated to produce enantiomerically enriched (R)- or (S)-2-benzylsuccinic acid. Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are effective catalysts for this transformation. google.com

A notable example is the synthesis of (S)-2-benzylsuccinic acid, a key intermediate for the antidiabetic drug mitiglinide. This process utilizes a Ru(OAc)₂-(S)-BINAP catalyst system for the hydrogenation step, achieving a high yield of 90% for the desired (S)-enantiomer. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity. researchgate.net This method is central to the large-scale preparation of intermediates for renin inhibitors. thieme-connect.com

| Substrate | Catalyst System | Product | Yield | Application | Reference |

|---|---|---|---|---|---|

| This compound | Ru(OAc)₂-(S)-BINAP | (S)-2-Benzylsuccinic acid | 90% | Intermediate for Mitiglinide | |

| This compound derivatives | Rhodium(I) diphosphine complexes | Chiral Benzylsuccinic acid derivatives | Variable | Pharmaceutical intermediates | google.comresearchgate.net |

Optical Resolution of Racemic Intermediates

An alternative to asymmetric synthesis is the optical resolution of a racemic mixture of 2-benzylsuccinic acid. This classical technique involves separating the two enantiomers after they have been formed as a 1:1 mixture.

One common method is diastereomeric salt formation. A racemic mixture of 2-benzylsuccinic acid is treated with a chiral resolving agent, such as an optically pure amine like (R)-1-phenylethylamine. jst.go.jp This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of 2-benzylsuccinic acid can be recovered by treating the salt with acid.

Advanced Catalytic Methodologies for Benzylidenesuccinate Synthesis

Modern organic synthesis seeks more efficient, atom-economical, and selective methods. In the context of benzylidenesuccinate synthesis, advanced catalytic approaches have emerged that move beyond traditional condensation reactions.

One such advanced method is the rhodium(III)-catalyzed C-H alkenylation. This reaction constructs the benzylidenesuccinate skeleton by directly coupling aromatic carboxylic acids with dimethyl itaconate. The process is directed by the carboxy group of the aromatic acid, which coordinates to the rhodium catalyst, enabling the regioselective cleavage of an ortho C-H bond. This forms a five-membered rhodacycle intermediate.

Subsequently, the C=C double bond of dimethyl itaconate inserts into this intermediate. A final β-hydride elimination step releases the benzylidenesuccinate product and a Rh(I) species. An oxidant, such as a silver salt, is used to regenerate the active Rh(III) catalyst, completing the catalytic cycle. This methodology offers a novel and direct route to benzylidenesuccinates from different starting materials compared to classical condensation pathways.

Transition Metal-Catalyzed C-H Functionalization (e.g., Rhodium(III)-Catalyzed C-H Alkenylation)

A notable advancement in the synthesis of this compound derivatives is the use of Rhodium(III)-catalyzed C-H alkenylation. nii.ac.jp This method facilitates the direct coupling of aromatic amides or carboxylic acids with dimethyl itaconate. nii.ac.jp The reaction proceeds via an ortho C-H bond cleavage, which is directed by the amide or carboxyl group, followed by the insertion of the disubstituted alkene (itaconate). This process is highly efficient, providing excellent yields of the desired (E)-benzylidenesuccinate products, often without the formation of the (Z)-isomer.

The reaction conditions typically involve a [Cp*RhCl2]2 catalyst system, often in combination with a silver salt like AgSbF6 as a co-catalyst and an oxidant such as Ag2CO3. nii.ac.jp The reaction is generally carried out in a solvent like butanol at a moderate temperature of 40°C under an inert atmosphere. A variety of substituents on the aromatic ring, including methyl, methoxy (B1213986), chloro, and bromo groups, are well-tolerated. The reaction is also effective with secondary and primary benzamides, although steric hindrance can influence the yield. nii.ac.jp

Table 1: Rhodium-Catalyzed Alkenylation of Aromatic Amides with Dimethyl Itaconate

| Entry | Aromatic Substrate | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | N,N-Dimethylbenzamide | 85 | Monoalkenylated product |

| 2 | N-Benzoylpyrrolidine | 97 | Excellent yield |

| 3 | N-Benzoylpiperidine | 95 | Excellent yield |

| 4 | N-i-Propylbenzamide | 78 | Minor dialkenylated byproduct |

| 5 | N-n-Propylbenzamide | 79 | Minor dialkenylated byproduct |

| 6 | N-Methylbenzamide | 70 | Minor dialkenylated byproduct |

| 7 | N-(2,6-Dimethylphenyl)benzamide | 60 | Steric hindrance reduces yield |

| 8 | N-Unsubstituted benzamide | 57 | Both mono- and dialkenylated formed |

| 9 | 4-Methylbenzoylpyrrolidine | 87 | High yield |

| 10 | 4-Methoxybenzoylpyrrolidine | 94 | High yield |

Data adapted from rhodium-catalyzed alkenylation studies.

Mechanistic Aspects of Catalytic Routes

The mechanism of the Rhodium(III)-catalyzed C-H alkenylation is a well-orchestrated catalytic cycle. snnu.edu.cn The key steps are as follows:

Coordination: The directing group of the aromatic substrate, which can be an amide or a carboxyl group, coordinates to the Rh(III) catalyst.

C-H Activation: This is followed by the regioselective cleavage of the ortho C-H bond, leading to the formation of a five-membered rhodacycle intermediate.

Insertion: The C=C double bond of dimethyl itaconate then inserts into the rhodacycle.

β-Hydride Elimination: A β-hydride elimination step occurs, which forms the final benzylidenesuccinate product. rsc.org

Catalyst Regeneration: The resulting Rh(I) species is reoxidized to the active Rh(III) catalyst by a silver salt, thus completing the catalytic cycle.

This mechanistic pathway ensures high regio- and stereoselectivity, predominantly yielding the (E)-isomer of the this compound derivative.

Synthetic Routes to Functionalized this compound Derivatives

This compound can be readily converted into its corresponding anhydride. This is typically achieved through dehydration, for instance, by reacting it with acetic anhydride. The resulting 2-benzylidenesuccinic anhydride is a versatile intermediate for further derivatization.

This anhydride can then be used to form various amides through reactions with primary or secondary amines. These reactions are crucial for creating libraries of compounds for biological screening. For example, (E)-2-benzylidenesuccinic acid is a known precursor in the synthesis of lignan (B3055560) amides. targetmol.combioscience.co.uk

Lactones, which are cyclic esters, can be synthesized from this compound esters. oup.comtandfonline.com The process involves the reduction of the ester groups to form a diol, followed by selective oxidation and subsequent intramolecular cyclization (lactonization). oup.comtandfonline.com

A typical synthetic sequence is as follows:

Reduction: The diester of this compound is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield a 2-benzylidene-1,4-butanediol. oup.comtandfonline.com

Oxidation: The resulting diol is then oxidized. This can be a two-step process, for instance, using manganese dioxide followed by silver oxide, to form the corresponding dicarboxylic acid or a precursor that can readily lactonize. oup.com

Lactonization: The final step is the intramolecular esterification, or lactonization, which forms the γ-butyrolactone ring. This is often achieved by heating or under acidic conditions. oup.comquimicaorganica.orgwikipedia.org

This methodology has been successfully applied to synthesize various α-benzylidene-γ-butyrolactones. oup.comtandfonline.com

The derivatization of this compound is a key strategy to enhance its biological activity. Its structural framework allows for modifications to create a diverse range of pharmacologically active compounds. semanticscholar.org For example, derivatives of this compound have been investigated as potential renin inhibitors, which are important in cardiovascular drug development. targetmol.com

Computational studies have also been employed to predict the drug-like properties of various substituted 2-benzylidenesuccinic acids. semanticscholar.org These in silico studies help in designing new derivatives with potentially improved bioactivity profiles, such as enhanced receptor binding or better pharmacokinetic properties. semanticscholar.org The modification of substituents on the benzylidene ring can significantly impact the biological activity of the resulting compounds. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2 Benzylidenesuccinic Acid

Nucleophilic Addition Reactions to the Benzylidene Moiety

The chemical reactivity of 2-benzylidenesuccinic acid is significantly influenced by its α,β-unsaturated carbonyl system. This structural feature renders the double bond electrophilic and susceptible to nucleophilic attack. General nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbon of the benzylidene group. libretexts.org This process typically occurs via a base-promoted or acid-catalyzed mechanism, leading to the formation of a tetrahedral intermediate. libretexts.orgopenstax.org For this compound, such reactions can lead to various derivatives through the addition of nucleophiles like amines or hydride sources. researchgate.net The reaction converts the sp² hybridized carbon of the alkene to an sp³ hybridized carbon. libretexts.org

These addition reactions are a key pathway for the functionalization of the succinic acid backbone. The benzylidene moiety acts as an acceptor for a range of nucleophiles, which is a foundational reaction in the synthesis of more complex molecules derived from this scaffold. researchgate.net

A significant area of research into the reactivity of this compound and its derivatives involves the asymmetric addition of hydrogen and amines across the double bond. researchgate.netnii.ac.jp These reactions are of particular interest as they generate chiral centers, leading to the production of enantiomerically enriched benzylsuccinic acids and their amino derivatives, which are valuable building blocks in pharmaceutical synthesis. researchgate.netnii.ac.jp

Asymmetric Hydrogenation: The asymmetric hydrogenation of this compound derivatives is a key step in the synthesis of renin inhibitors. thieme-connect.comsemanticscholar.org This reaction is typically catalyzed by transition metal complexes containing chiral ligands. google.com Rhodium(I) complexes with chiral phosphine (B1218219) ligands have been shown to be effective for the asymmetric reduction of similar substrates. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net For example, the hydrogenation of a monoamide derivative of this compound is a critical step in the large-scale preparation of a renin inhibitor. thieme-connect.comsemanticscholar.org

| Substrate | Catalyst System | Conditions | Product | Significance |

|---|---|---|---|---|

| This compound 4-[(4-BOC-amino)-1-piperidide] monoamide | Rhodium(I)-chiral phosphine complex (e.g., with DIOP, bdpch) | 1 bar H₂ pressure | Chiral (R)-benzylsuccinic acid derivative | Key intermediate for renin inhibitors thieme-connect.comsemanticscholar.orgresearchgate.net |

| (1-Naphthylmethylene)succinic acid | Rhodium(I)-chiral phosphine complex | Catalytic asymmetric reduction | Optically pure (R)-(1-naphthylmethyl)succinic acid | Efficient preparation of a key synthetic intermediate researchgate.net |

Asymmetric Addition of Amines: The conjugate addition of amines to the benzylidene double bond can be performed asymmetrically using chiral organocatalysts. rsc.org Chiral amines, such as pyrrolidine (B122466) analogues, can catalyze the Michael addition of nucleophiles to α,β-unsaturated systems via enamine activation. rsc.orgmdpi.com This methodology allows for the synthesis of chiral β-amino acids from substrates like this compound. The development of chiral auxiliaries and catalysts, including tert-butanesulfinamide, has provided robust methods for the asymmetric synthesis of a wide variety of amines. yale.edu The addition of radical nucleophiles in the presence of chiral catalysts has also been explored for the synthesis of chiral amines. nih.gov

Cyclization and Rearrangement Pathways

This compound and its derivatives can undergo several cyclization and rearrangement reactions, often initiated by heat, light, or acid catalysis. capes.gov.brrsc.org These transformations lead to the formation of complex polycyclic structures, such as naphthalenes and other fused ring systems, which are present in naturally occurring compounds like lignans (B1203133). capes.gov.brresearchgate.net

One notable example involves the thermal and photochemical reactions of (E,E)-bis(benzylidene)succinic anhydride (B1165640), a close derivative of this compound. rsc.org Irradiation of this compound in toluene (B28343) yields 1-phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic anhydride. rsc.org The reaction pathway is believed to proceed through a 1,8a-dihydronaphthalene (B14525316) intermediate. rsc.org Depending on the reaction conditions (e.g., presence of acid or base), different products can be obtained. rsc.org For instance, heating in the presence of triethylamine (B128534) leads to 1-phenylnaphthalene-2,3-dicarboxylic anhydride and bis(benzyl)maleic anhydride, the latter being a product of rearrangement. rsc.org

Acid-catalyzed cyclizations are also a prominent pathway. capes.gov.br E,E-dibenzylidenesuccinate esters, for example, have been used in the synthesis of lignans like (±)-cagayanin and (±)-galbulin through an acid-catalyzed cyclization that forms a 1-aryl-1,2-dihydronaphthalene structure. capes.gov.br Rearrangement reactions, which involve the migration of an atom or bond from one site to another within the molecule, are also observed. accessscience.com These can include processes like the benzilic acid rearrangement in related diketone structures or other skeletal reorganizations under specific catalytic conditions. bdu.ac.insynarchive.com

| Reactant | Conditions | Key Products | Reaction Type |

|---|---|---|---|

| (E,E)-Bis(benzylidene)succinic anhydride | Irradiation (photochemical) in toluene | 1-Phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic anhydride | Photochemical Cyclization rsc.org |

| (E,E)-Bis(benzylidene)succinic anhydride | Heat (thermal) with triethylamine | 1-Phenylnaphthalene-2,3-dicarboxylic anhydride, Bis(benzyl)maleic anhydride | Thermal Cyclization & Rearrangement rsc.org |

| E,E-Dibenzylidenesuccinate esters | Acid-catalyzed | 1-Aryl-1,2-dihydronaphthalenes | Acid-Catalyzed Cyclization capes.gov.br |

Coordination Chemistry: this compound as a Ligand

Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. idc-online.com Ligands are atoms, ions, or molecules that donate a pair of electrons to the metal center, forming a coordinate bond. idc-online.com The properties of both the metal and the ligand can be altered upon formation of the coordination complex. idc-online.com

This compound possesses two carboxylic acid functional groups, which can be deprotonated to form carboxylate anions. These carboxylate groups are excellent coordinating agents for metal ions, acting as Lewis bases. The oxygen atoms of the carboxylates can donate lone pairs of electrons to a metal center (a Lewis acid), forming stable chelate rings. fiveable.me Ligands that can bind to a metal ion through two or more donor atoms are known as bidentate or polydentate ligands, respectively. fiveable.me Given its structure, this compound can act as a bidentate ligand, coordinating to a single metal center through both carboxylate groups.

While specific studies detailing the coordination chemistry of this compound itself are not extensively documented in the provided results, the behavior of structurally related succinic acid derivatives provides strong evidence for its potential as a ligand. For example, 2-(1,3-Benzothiazol-2-ylthio)succinic acid is noted to act as a ligand in coordination chemistry, with its carboxylic acid groups providing a metal-chelating ability. The coordination can influence the electronic properties and reactivity of the metal center, which is a fundamental principle in the design of metal-based catalysts and functional materials. idc-online.com

Catalytic Roles in Organic Transformations

While this compound is often the target or product of catalytic reactions, such as rhodium-catalyzed C-H alkenylation, its potential role as a component of a catalyst system is also plausible, primarily through its function as a ligand. nii.ac.jpresearchgate.net In coordination chemistry, the ligand plays a critical role in modulating the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. idc-online.com

Derivatives of this compound are utilized in various synthetic applications, including as precursors to important pharmaceuticals. ijpsdronline.comtargetmol.com Although direct use of this compound as a catalyst is not prominently reported, its structural motifs are found in molecules that do exhibit catalytic activity or act as ligands in catalytic systems. For instance, the succinic acid backbone is part of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, which is described as being utilized as a catalyst in various organic reactions. The mechanism often involves the compound's ability to chelate metal ions, which in turn enhances catalytic activity.

Therefore, the catalytic role of this compound is likely indirect, functioning as a ligand (or a precursor to one) that forms a catalytically active metal complex. The dicarboxylate structure allows it to form stable complexes with a variety of transition metals, which are the cornerstone of many catalytic processes in organic synthesis. idc-online.com

Computational and Theoretical Chemistry Studies of 2 Benzylidenesuccinic Acid and Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of 2-benzylidenesuccinic acid and its derivatives, which in turn dictates their physical and biological properties.

Prediction of Rotatable Bonds and Conformational Flexibility

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility, which influences its ability to bind to biological receptors. For this compound and its substituted derivatives, the number of rotatable bonds has been computationally determined to be within a range of 4 to 7. This is considered optimal for oral bioavailability, as a value of ten or fewer is generally accepted for drug-like molecules. semanticscholar.org This level of flexibility allows the molecules to adopt various conformations, which is essential for effective interaction with the binding sites of receptors. semanticscholar.org

Studies have shown that the conformational flexibility conferred by these rotatable bonds is a critical factor in the potential biological activity of these compounds. semanticscholar.org For instance, molecular modeling of 1-oxoisoindolines, a related class of compounds, revealed that substituents can exert a significant steric directing effect on the acid side chain, influencing the spatial arrangement of pharmacophoric elements. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide detailed information that can help elucidate reaction mechanisms and predict chemical behavior. sumitomo-chem.co.jpepstem.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study various chemical systems, offering a balance between computational cost and accuracy. sumitomo-chem.co.jpmdpi.com In the context of this compound derivatives, DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.net These calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics. epstem.net The choice of functional and basis set in DFT calculations is critical and must be carefully considered to ensure the accuracy of the results for the specific system being studied. sumitomo-chem.co.jp

Elucidation of Reaction Mechanisms via Computational Pathways

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For instance, DFT calculations can be used to identify transition states and intermediates in a reaction pathway, providing a step-by-step understanding of how reactants are converted to products. sioc-journal.cnnih.gov This approach has been successfully used to study the mechanisms of various organic reactions, including cycloadditions and coupling reactions. sioc-journal.cnnih.gov While specific DFT studies on the reaction mechanisms of this compound were not found in the provided search results, the general applicability of these methods suggests they would be highly effective in exploring its synthesis and chemical transformations.

In Silico Bioactivity Prediction and Ligand-Target Interaction Profiling

In silico methods are extensively used to predict the biological activity of compounds and to profile their interactions with potential biological targets. These computational screening techniques are vital in the early stages of drug discovery. semanticscholar.orgjapsonline.com

Prediction of Activity as Nuclear Receptor Ligands

Computational studies have consistently predicted that this compound and its derivatives are active as nuclear receptor ligands. semanticscholar.orgresearchgate.netijpsdronline.com Nuclear receptors are a class of proteins that regulate gene expression and are important targets for drug development. nih.gov In silico screening has shown that substituted benzylidenesuccinic acids have the potential to modulate the activity of these receptors. researchgate.net

One particular derivative, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, has been highlighted in in silico studies for its predicted non-toxic nature and strong bioactivity as a nuclear receptor ligand. researchgate.netijpsdronline.com Further computational analysis of related structures, such as ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids, also indicated that they are likely to be active as nuclear receptor ligands, reinforcing the importance of the substituted phenyl ring in this activity. researchgate.netjapsonline.com

The bioactivity scores for 2-(substituted benzylidene)succinic acids have been calculated using virtual screening tools, which analyze fragment-based contributions to activity. semanticscholar.org These studies predict that these compounds are also likely to be active as G-protein coupled receptor (GPCR) ligands, ion channel modulators, and enzyme inhibitors. semanticscholar.orgresearchgate.netijpsdronline.com

Below is a table summarizing the predicted bioactivities of this compound derivatives based on in silico studies.

| Compound Class | Predicted Bioactivity | Reference |

| 2-(Substituted benzylidene)succinic acids | Nuclear receptor ligands, Enzyme inhibitors, GPCR ligands, Ion channel modulators | semanticscholar.orgresearchgate.netijpsdronline.com |

| 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid | Nuclear receptor ligand, Enzyme inhibitor, GPCR ligand, Ion channel modulator, Protease inhibitor | researchgate.netijpsdronline.com |

| ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids | Kinase inhibitors, Nuclear receptor ligands, Enzyme inhibitors | japsonline.comresearchgate.net |

Enzyme Inhibition Potential Assessments

In silico studies have indicated that this compound and its substituted analogs are promising candidates for enzyme inhibition. semanticscholar.org Computational screening has revealed that these compounds show potential as inhibitors for a variety of enzymes, including nuclear receptor ligands and protease inhibitors. semanticscholar.orgresearchgate.net

One notable derivative, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, has been singled out in computational analyses for its predicted non-toxic nature and significant bioactivity as an enzyme inhibitor when compared to some existing anti-inflammatory drugs. semanticscholar.orgresearchgate.netijpsdronline.com The structural features of these succinic acid derivatives, such as the presence of an aromatic moiety, are considered critical for their recognition and interaction with the active sites of enzymes. nih.gov The α,β-unsaturated carbonyl system within this compound enhances its electrophilicity, which may facilitate covalent interactions with biological targets.

Derivatives of succinic acid have been shown to act as both reversible and irreversible inhibitors of enzymes like acetylcholinesterase, highlighting the diverse inhibitory mechanisms within this class of compounds. nih.gov While specific kinetic data for this compound's interaction with various enzymes is a subject for further experimental validation, the computational predictions strongly support its potential as a versatile enzyme inhibitor. semanticscholar.org

G-Protein Coupled Receptor (GPCR) Ligand and Ion Channel Modulator Predictions

Computational bioactivity assessments have consistently identified this compound and its derivatives as potential ligands for G-Protein Coupled Receptors (GPCRs) and modulators of ion channels. semanticscholar.orgresearchgate.netijpsdronline.com GPCRs represent a large family of transmembrane receptors that are crucial targets for a significant portion of modern pharmaceuticals. nih.govunits.it The predicted ability of these compounds to interact with GPCRs suggests their potential in a wide range of therapeutic areas. semanticscholar.org

In silico screening tools, such as the Molinspiration virtual screening engine, have been used to calculate the bioactivity scores of various 2-(substituted benzylidene)succinic acids. semanticscholar.org These analyses have shown that the compounds are active as GPCR ligands and ion channel modulators. semanticscholar.orgresearchgate.net For instance, in silico studies have predicted a moderate bioactivity score for this compound as a GPCR ligand.

The number of rotatable bonds in these molecules, typically ranging from 4 to 7, allows for the conformational flexibility necessary for effective binding to receptors and ion channels. semanticscholar.org Furthermore, the presence of an adequate number of hydrogen bond acceptors and donors in 2-(substituted benzylidene)succinic acids is believed to facilitate efficient interactions with the hydrogen bonding groups of receptor sites. semanticscholar.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions at the molecular level. nih.govmdpi.com While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided context, the general applicability of this method to similar compounds is well-established. mdpi.comnih.gov

For related succinic acid derivatives, molecular dynamics simulations have been employed to understand the significant differences in inhibitory potency and to investigate the movement of flexible loops within the enzyme's active site. nih.gov These computational studies have been crucial in identifying key structural factors that influence the flexibility of the enzyme and the binding of the inhibitor. nih.gov

The principles of molecular docking involve evaluating the interactions between the ligand and the amino acid residues in the active site of the protein. mdpi.com For this compound derivatives, this would involve assessing hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. The insights gained from such studies are invaluable for optimizing the structure of the ligand to enhance its binding affinity and selectivity for a particular protein target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and helps in understanding the structural features that are important for their biological effects. researchgate.net

In the context of derivatives of this compound, QSAR studies have been applied to understand their anti-inflammatory activity. researchgate.net For a series of 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives, which share structural similarities, a QSAR analysis revealed that the anti-inflammatory activity is significantly correlated with thermodynamic and sterimol parameters. researchgate.net The resulting 2D-QSAR equation indicated that a less bulky, lipophilic group at one position (R1) and a more bulky group at another (R2) are important for determining the anti-inflammatory activity. researchgate.net

These models provide valuable insights into the design of new molecules with enhanced potency. researchgate.netnih.gov By identifying the key physicochemical properties—such as electronic, topological, and steric features—that influence the biological activity, QSAR serves as a guide for the rational design of more effective therapeutic agents. nih.gov

Computational Prediction of Absorption and Distribution Parameters (e.g., TPSA, % ABS)

In the early stages of drug discovery, the prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial. Computational methods provide a rapid and cost-effective way to assess these properties. For this compound and its derivatives, key absorption and distribution parameters like Topological Polar Surface Area (TPSA) and percentage of absorption (%ABS) have been computationally evaluated. semanticscholar.org

TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a good indicator of intestinal absorption and blood-brain barrier penetration. semanticscholar.orgresearchgate.net For a series of computationally generated 2-(substituted benzylidene)succinic acids, the TPSA values were found to be in the range of 74.60 to 115.05 Ų. semanticscholar.org These values are within the acceptable range for good intestinal absorption (TPSA < 140 Ų). researchgate.net

The percentage of absorption (%ABS) can be calculated from the TPSA value using the equation: %ABS = 109 - (0.345 × TPSA). semanticscholar.orgresearchgate.net Based on this, the predicted %ABS for benzylidenesuccinic acid and its derivatives ranged from 69.31% to 83.26%, indicating good oral absorption. semanticscholar.org These in silico predictions, combined with adherence to Lipinski's rule of five, suggest that these compounds possess promising drug-like properties. semanticscholar.orgresearchgate.net

Table of Predicted Absorption and Distribution Parameters for 2-(Substituted Benzylidene)succinic Acids

| Compound | TPSA (Ų) | % Absorption (%ABS) |

|---|---|---|

| This compound | 74.60 | 83.26 |

| 2-(Substituted benzylidene)succinic acids (Range) | 74.60 - 115.05 | 69.31 - 83.26 |

Data sourced from in silico studies. semanticscholar.org

In Vitro Biological Activities and Pharmacological Potential of 2 Benzylidenesuccinic Acid Analogs

Enzyme Interaction Studies (e.g., Renin Inhibition)

The 2-benzylidenesuccinic acid framework is a recognized precursor in the synthesis of potent enzyme inhibitors, most notably for renin. researchgate.netijpsdronline.comsemanticscholar.org Renin is a critical aspartic protease that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive therapies. The utility of this compound derivatives as key intermediates for renin inhibitors has been documented in synthetic chemistry literature. ijpsdronline.com

While much of the publicly available data on the parent compound is computational, specific, highly potent inhibitors have been developed from this structural class. For instance, a complex derivative incorporating an amino piperidyl succinic acid moiety, derived from the core structure, was found to inhibit human renin with a half-maximal inhibitory concentration (IC₅₀) of 0.38 nM. researchgate.net This highlights the potential of the succinic acid backbone to be elaborated into highly effective enzyme inhibitors.

An in silico study predicted that various substituted 2-benzylidenesuccinic acids would function as enzyme inhibitors, with one analog, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, being highlighted for superior predicted bioactivity as a protease inhibitor. researchgate.netsemanticscholar.org

Receptor Binding and Modulation Investigations (e.g., ATP-sensitive K+ channels, Nuclear Receptors)

Investigations into the receptor binding and modulation capabilities of this compound analogs have pointed towards a broad potential for interaction with various receptor types. Computational, or in silico, screening of a library of substituted 2-benzylidenesuccinic acids predicted that these molecules could be active as nuclear receptor ligands, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. researchgate.netijpsdronline.comsemanticscholar.org

This predictive work is substantiated by the development of Mitiglinide, a drug used for type 2 diabetes. Mitiglinide is a derivative of (S)-2-benzylsuccinic acid, which is obtained by the reduction of this compound. rssing.com It functions as a potassium channel antagonist by binding to the sulfonylurea receptor (SUR) on pancreatic β-cells, which in turn closes ATP-sensitive K+ (K-ATP) channels, stimulating insulin (B600854) release. rssing.com

The potential for these compounds to act as nuclear receptor ligands is particularly noteworthy, as these receptors are crucial in regulating gene expression related to a host of physiological and pathological processes. researchgate.net However, specific in vitro binding assays detailing the affinity (e.g., Kᵢ or Kₔ values) of the parent this compound or its simple analogs for these receptors are not widely reported in primary literature, indicating an area ripe for further experimental exploration.

Cellular Pathway Modulation in In Vitro Models (e.g., Apoptosis Induction in Cancer Cells)

The ability of benzylidene-containing compounds to influence cellular pathways, including those leading to cell death, has been explored in various cancer cell lines. While direct studies on this compound are limited, research on structurally related molecules provides insight into its potential. For example, benzylidene derivatives have been shown to exhibit cytotoxicity against cancer cells, with their biological activity being linked to the presence of the benzylidene functional group.

One study investigated sodium 5,6-benzylidene-L-ascorbate (SBA), a different molecule featuring the benzylidene moiety. SBA was found to induce tumor-specific cytotoxicity across a panel of human cancer cell lines, including myelogenous leukemia (HL-60), oral squamous cell carcinoma (HSC-2, HSC-4), and glioblastoma (T98G). nih.gov The mode of cell death was complex, involving autophagocytosis, and at later stages, necrosis or apoptosis depending on the cell type. nih.gov Electron microscopy revealed mitochondrial destruction in HSC-2, HSC-4, and HL-60 cells treated with SBA. nih.gov However, this compound did not significantly activate caspases 3, 8, or 9, suggesting a caspase-independent cell death mechanism in some lines. nih.gov

These findings suggest that the broader class of benzylidene compounds warrants investigation for anticancer effects, but specific data on the modulation of apoptosis or other cellular pathways by this compound itself remains to be established through dedicated in vitro studies.

Structure-Activity Relationships in Biological Systems

The biological activity of this compound analogs is highly dependent on their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

In silico studies have provided initial SAR insights. For a series of computationally generated 2-(substituted benzylidene)succinic acids, the introduction of bulky, lipophilic groups on the phenyl ring was predicted to enhance bioactivity. Specifically, the 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid analog was identified as having a potentially superior profile as a nuclear receptor ligand and enzyme inhibitor compared to other tested analogs. researchgate.netsemanticscholar.org

Experimental SAR data from related chemical series further underscores the importance of specific structural features:

Renin Inhibitors : In the development of renin inhibitors, modifications at various positions of the inhibitor backbone have been shown to drastically alter potency. For example, reducing a β-carbonyl group to a methylene (B1212753) group in the P4-P3 region of a peptide-based inhibitor decreased potency against human renin by approximately 100-fold. nih.gov This demonstrates the sensitive dependence of enzyme inhibition on the precise geometry and electronic nature of the interacting functional groups.

Anticancer Agents : For other classes of benzylidene compounds tested for cytotoxicity, the nature and position of substituents on the phenyl ring are critical. Studies on benzylidene-indanocine analogs showed that hydroxyl and methyl groups enhanced antiproliferative activity, while methoxy (B1213986) groups reduced it. In another series, electron-withdrawing groups (like -NO₂) on the benzylidene ring increased cytotoxic potency against cancer cell lines compared to electron-donating groups (like -OCH₃).

These examples from related compounds suggest that a systematic modification of the this compound scaffold, particularly substitution on the phenyl ring, is a promising strategy for optimizing its biological activities.

Anti-inflammatory Activity in In Vitro Studies

This compound and its derivatives have been identified as possessing potential anti-inflammatory properties. It has been reported that in vitro studies demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines in cell cultures.

Further evidence comes from the investigation of natural products. A compound structurally related to a dimer of this compound, (2E,3E)-2,3-bis(4-(benzyloxy)benzylidene)succinic acid, was isolated from Lawsonia inermis and evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. mdpi.comnih.gov While the specific IC₅₀ for this particular succinic acid derivative was not detailed in the report, other constituents from the same plant showed potent inhibition of NO production, validating the anti-inflammatory potential of the plant's chemical profile. mdpi.com

The broader family of itaconic acid derivatives, to which this compound belongs, has also shown anti-inflammatory effects. Certain alkylitaconic acids have been observed to reduce inflammation induced by LPS in the human monocytic cell line THP-1, suggesting a class effect. kit.ac.jp These findings collectively support the potential of this compound as an anti-inflammatory agent, though more direct and quantitative in vitro studies on the parent compound are needed to fully characterize this activity.

Advanced Analytical and Spectroscopic Methodologies for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-benzylidenesuccinic acid. It provides detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic NMR data based on established principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | - | ~171-174 |

| C2 | - | ~130-133 |

| C3 (Methylene) | ~3.5-3.8 (2H, s) | ~35-40 |

| C4 (Carboxyl) | - | ~175-178 |

| Vinylic H | ~7.8-8.1 (1H, s) | - |

| Benzene (B151609) C (ipso) | - | ~134-136 |

| Benzene C (ortho) | ~7.4-7.6 (2H, m) | ~129-131 |

| Benzene C (meta) | ~7.3-7.5 (2H, m) | ~128-130 |

| Benzene C (para) | ~7.3-7.5 (1H, m) | ~130-132 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for an unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the benzene ring, helping to assign their specific positions. No cross-peaks would be expected for the methylene (B1212753) (C3-H) or vinylic protons, as they are isolated spin systems in this structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. science.gov An HSQC spectrum of this compound would definitively link the proton signals of the methylene group (~3.5-3.8 ppm) and the vinylic proton (~7.8-8.1 ppm) to their corresponding carbon signals (~35-40 ppm and the vinylic carbon, respectively). It would also correlate the aromatic proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. researchgate.netprinceton.edu Key HMBC correlations expected for this compound would include:

The vinylic proton correlating to the ipso-carbon of the phenyl group, the C2 carbon, and both carboxyl carbons (C1 and C4).

The methylene protons correlating to the C2 carbon, the vinylic carbon, and both carboxyl carbons (C1 and C4).

The ortho-protons of the phenyl group correlating to the ipso-carbon and the vinylic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For this compound, a NOESY spectrum could confirm the geometry around the double bond by showing a correlation between the vinylic proton and the ortho-protons of the benzylidene group.

In instances where the amount of isolated this compound is minimal (microgram quantities), obtaining high-quality NMR data can be challenging. Microcryoprobe NMR technology offers a solution by significantly enhancing sensitivity. These probes cool the detection electronics to cryogenic temperatures (~20 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of four or more compared to conventional probes. This enhancement allows for the acquisition of comprehensive 1D and 2D NMR data on mass-limited samples, ensuring that a complete structural elucidation can be performed even when material is scarce.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. uab.eduuab.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₁H₁₀O₄), the expected exact mass for the neutral molecule is 206.0579 Da. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For dicarboxylic acids like this compound, which can exhibit poor retention on standard reversed-phase columns and sometimes ionize inefficiently, chemical derivatization is often employed. researchgate.netbohrium.com

Derivatization involves reacting the carboxylic acid groups with a reagent to form a derivative with improved chromatographic and ionization properties. semanticscholar.orgnih.gov This strategy enhances the sensitivity and specificity of the analysis. nih.govnih.gov The derivatized molecule is then analyzed by MS/MS, where the precursor ion is fragmented to produce characteristic product ions, allowing for highly selective quantification using techniques like Multiple Reaction Monitoring (MRM). ddtjournal.com

Table 2: Common Derivatization Reagents for Carboxylic Acids in LC-MS Analysis

| Derivatization Reagent | Reaction Principle | Advantage for LC-MS |

|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Amidation (in presence of EDC) | Enhances reversed-phase retention and positive ion mode ionization. nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Amidation (in presence of EDC) | Introduces a bromine atom, creating a characteristic isotopic pattern for easy identification. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagents | Amidation | Introduces a permanent positive charge, significantly enhancing ESI sensitivity in positive ion mode. researchgate.net |

| Aniline | Amidation (in presence of EDC) | A common reagent to improve chromatographic behavior on reversed-phase columns. nih.gov |

EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. uniroma1.itlibretexts.org

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Very Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Alkene/Vinylic) | Stretching | 3020-3080 | Medium |

| C-H (Alkane/Methylene) | Stretching | 2850-2960 | Medium |

| C=O (α,β-unsaturated acid) | Stretching | 1690-1715 | Strong |

| C=C (Alkene, conjugated) | Stretching | 1620-1640 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium (multiple bands) |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

Note: These are typical ranges. The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids. orgchemboulder.com

The presence of a very broad band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch in a carboxylic acid dimer. orgchemboulder.com The strong absorption around 1700 cm⁻¹ is indicative of the C=O group conjugated with the C=C double bond. vscht.czlibretexts.org Weaker absorptions for the C=C double bond and aromatic ring, along with the C-O stretch, would complete the spectral fingerprint, confirming the presence of all key functional groups in the molecule.

X-ray Crystallography for Unambiguous Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined.

For a molecule like this compound, X-ray crystallography would confirm the planar geometry of the benzylidene group, the E/Z configuration of the double bond, and the specific bond lengths and angles throughout the molecule. While a specific crystal structure for this compound is not widely available in open-access databases, the technique has been successfully applied to structurally related compounds, such as derivatives of the parent itaconic acid. For instance, the crystal structure of tricarbonyliron(0) complexes of itaconic acid derivatives has been resolved, demonstrating the applicability of this method to similar molecular frameworks. rsc.org

The data obtained from an X-ray crystallographic analysis are extensive and provide a complete structural picture. Key parameters determined include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). | a = 8.630 Å, b = 5.006 Å, c = 16.189 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 110.20°, γ = 90° |

| Bond Lengths | The distances between the nuclei of two bonded atoms (e.g., C=C, C-O). | C=O: ~1.21 Å; C-OH: ~1.32 Å |

| Bond Angles | The angles formed between three connected atoms. | O=C-O: ~123° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

While this compound itself is achiral due to the plane of symmetry imposed by the double bond, its hydrogenation product, 2-benzylsuccinic acid, possesses a chiral center. For such chiral molecules, chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for assigning the absolute configuration (R or S) of enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. The process for stereochemical assignment typically involves several steps:

Chiral Resolution : The racemic mixture must first be separated into its individual enantiomers. This can be achieved through various methods, such as forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid) followed by crystallization, or by using chiral column chromatography. wikipedia.org Esterification with a chiral auxiliary, such as L-menthol, can also be used to create diastereomers that can be separated chromatographically. beilstein-journals.org

Spectra Measurement : The CD spectrum of each pure enantiomer is recorded, showing positive or negative absorption bands (Cotton effects) at specific wavelengths.

Computational Prediction : Quantum mechanical calculations are used to predict the theoretical CD spectrum for a specific absolute configuration (e.g., the R-enantiomer).

Comparison and Assignment : The experimentally measured CD spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum of one enantiomer and the predicted spectrum for the R-configuration allows for the unambiguous assignment of that enantiomer as R, and consequently, the other as S.

Table 2: Illustrative Data from a Circular Dichroism Experiment for Stereochemical Assignment

| Parameter | Description | Example Data for an Enantiomer |

|---|---|---|

| Wavelength (λmax) | The wavelength at which a maximum Cotton effect is observed, in nanometers (nm). | 215 nm |

| Molar Ellipticity ([θ]) | The intensity of the CD signal, typically in deg·cm²·dmol⁻¹. A positive or negative sign indicates the direction of the Cotton effect. | +1.5 x 10⁴ |

| Compared Spectrum | The experimental spectrum is compared against a computationally predicted spectrum for a known configuration. | Matches predicted spectrum for (R)-enantiomer |

| Assigned Configuration | The absolute configuration determined from the comparison. | (R)-configuration |

Optimization of Derivatization Strategies for Analytical Performance

Direct analysis of dicarboxylic acids like this compound by gas chromatography (GC) is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. colostate.edu To overcome these issues, derivatization is employed to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) esters, thereby improving analytical performance for techniques like GC-Mass Spectrometry (GC-MS). colostate.edu

Optimization of derivatization involves selecting the appropriate reagent and refining reaction conditions to achieve high yield, reproducibility, and sensitivity. nih.govresearchgate.net

Esterification : This is a common strategy, often involving reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst like boron trifluoride (BF₃). nih.govmasterorganicchemistry.com The Fischer esterification converts the two carboxylic acid groups of this compound into their corresponding dialkyl esters. Optimization parameters include the choice of alcohol, catalyst concentration, reaction temperature, and time to drive the equilibrium reaction to completion. masterorganicchemistry.com

Silylation : This method involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) esters. nih.gov Silylation is often faster and occurs under milder conditions than esterification. Studies comparing derivatization methods for dicarboxylic acids have shown that silylation with BSTFA can offer lower detection limits and higher reproducibility, making it a preferred choice for trace analysis. nih.govresearchgate.net

The choice of strategy depends on the analytical requirements, such as the need for sensitivity and the complexity of the sample matrix. For instance, a rapid derivatization using diphenyl diazomethane, which reacts in under a minute, could be optimal for high-throughput screening. acs.org

Table 3: Comparison of Common Derivatization Strategies for Dicarboxylic Acids

| Strategy | Common Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification (Methylation/Butylation) | BF₃/Methanol or Butanol | Heat (e.g., 60-100 °C) for 15-60 min | Forms stable derivatives; reagents are common. | Can require harsh conditions; equilibrium reaction. |

| Silylation | BSTFA + 1% TMCS | Heat (e.g., 70 °C) for 30-60 min | High reaction yields; mild conditions; good for trace analysis. nih.gov | Derivatives can be sensitive to moisture. |

| Alkylation | Diphenyl diazomethane | Room temperature, <1 min | Extremely rapid reaction; clean byproducts (N₂ gas). acs.org | Reagents can be less common or require specific preparation. |

Applications in Materials Science and Industrial Chemistry

Role as Synthetic Intermediates for Complex Molecules and Natural Products

The molecular architecture of 2-benzylidenesuccinic acid makes it a valuable intermediate in the multi-step synthesis of intricate organic compounds. Researchers utilize it as a starting material or a key building block for creating pharmacologically active molecules and natural products.

Notably, it serves as a precursor in the synthesis of lignans (B1203133) and lignanamides, two classes of compounds found in plants that exhibit a wide range of biological activities. Furthermore, derivatives of this compound are instrumental in constructing renin inhibitors, a class of medications used to treat hypertension. The synthesis of these complex molecules often involves strategic chemical modifications of the this compound backbone. One common synthetic route to produce the intermediate itself is the Stobbe condensation, which involves the reaction between diethyl succinate (B1194679) and benzaldehyde (B42025).

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Target Molecule Class | Significance/Application |

| Lignans | Plant-derived compounds with potential antioxidant and anticancer properties. |

| Lignanamides | A class of natural products with diverse biological activities. |

| Renin Inhibitors | Pharmacologically active molecules for the treatment of high blood pressure. |

Integration in Polymer Chemistry and Industry

In the field of polymer science, this compound is explored as a functional monomer for creating novel polymers with specific properties. Its dicarboxylic acid nature allows it to undergo polycondensation reactions, typically with diols, to form polyesters.

The incorporation of the rigid benzylidene group into the polymer backbone can impart enhanced thermal stability and stiffness to the resulting material. This makes it a target for developing specialty polymers where such characteristics are desirable. Research has been conducted on its use in the green enzymatic synthesis of unsaturated polyesters and in the formation of poly(glycerol-co-diacids) prepolymers. While succinic acid itself is widely used in the production of biodegradable polymers like polybutylene succinate (PBS), this compound offers a route to functionally distinct polyesters.

Utilization in Coatings and Paints for Functional Properties (e.g., Corrosion Inhibition)

While the core structure of succinic acid is found in various corrosion inhibitors, the direct application of this compound in coatings and paints for corrosion inhibition is not extensively documented in current literature. However, the broader family of succinic acid derivatives has shown significant utility in this area.

For instance, compounds such as dodecyl succinic acid and other alkenyl succinic anhydrides are known to function as corrosion inhibitors by forming a protective film on metal surfaces. These related compounds work by creating a barrier that shields the metal from corrosive agents. Similarly, other benzylidene derivatives have been investigated and shown to be effective corrosion inhibitors for mild steel in acidic environments. Although these examples suggest the potential utility of the structural motifs found in this compound, further research is needed to establish its specific efficacy and applications as a corrosion inhibitor in functional coatings.

Precursors for Catalysts in Organic Synthesis

There is limited evidence in the available scientific literature to suggest that this compound is used as a precursor for the synthesis of catalysts. While some organic acids are used to create or modify catalysts, this specific application does not appear to be a common or documented role for this compound. It is important to note that succinic acid itself has been employed directly as a green, bio-based catalyst for certain organic reactions, such as the Biginelli reaction. However, this involves using the molecule as the catalyst itself, rather than as a starting material to synthesize a different catalytic compound. Therefore, its role as a catalyst precursor remains an area with little to no current research focus.

Q & A

Q. What are the standard protocols for synthesizing 2-benzylidenesuccinic acid with high yield and purity?

The synthesis typically involves a Knoevenagel condensation between benzaldehyde and succinic anhydride under acidic or basic catalysis. To ensure high purity, recrystallization using solvents like ethanol or methanol is recommended. Characterization should include melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm the (E)- or (Z)-isomer configuration . Experimental protocols must detail stoichiometry, reaction temperature, and purification steps to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : H NMR can distinguish between (E)- and (Z)-isomers based on coupling constants of the α,β-unsaturated protons. For example, (Z)-isomers exhibit coupling constants () of 10–12 Hz, while (E)-isomers show Hz .

- IR : The presence of conjugated carbonyl groups (C=O stretching at ~1700 cm) and C=C stretching (~1600 cm) confirms the α,β-unsaturated structure .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the best practices for documenting the synthesis and characterization of this compound in research publications?

- Experimental Section : Include detailed procedures (e.g., reagent quantities, reaction time, purification methods). Limit main text to five compounds; additional data should go to supplementary materials .

- Data Reporting : Provide raw spectral data (e.g., NMR chemical shifts, IR peaks) and purity metrics (e.g., HPLC chromatograms) .

- Reproducibility : Cite established methods for known compounds and provide full evidence (e.g., crystallography) for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from isomer purity, solvent effects, or assay conditions. Strategies include:

- Comparative Studies : Test (E)- and (Z)-isomers separately under controlled conditions .

- Purity Verification : Use HPLC or chiral chromatography to confirm isomer ratios .

- Structural Analogues : Synthesize derivatives with modified substituents to isolate pharmacophoric groups .

- Meta-Analysis : Critically evaluate literature methodologies (e.g., cell lines, dosage) to identify variability .

Q. What computational approaches are used to study the reactivity of this compound in different solvents?

- Density Functional Theory (DFT) : Predicts regioselectivity in nucleophilic additions by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polarity effects on tautomerization) .

- Solvent Parameterization : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with reaction rates .

Q. How to design experiments to investigate the acid-base behavior of this compound under physiological conditions?

- pH Titration : Measure pKa values of carboxylic and α,β-unsaturated groups using potentiometric or spectrophotometric methods .

- Buffer Compatibility : Test stability in phosphate-buffered saline (PBS) at pH 7.4 to simulate biological environments .

- Ionization Effects : Use UV-Vis spectroscopy to monitor changes in absorbance upon protonation/deprotonation .

Q. How to analyze the stability of this compound under varying thermal conditions, and what analytical methods are recommended?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting, crystallization) .

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity and monitor degradation via HPLC .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., yields, spectroscopic results) with error margins and statistical significance (e.g., ANOVA) .

- Figures : Use reaction schemes, crystallography data, or dose-response curves to highlight key findings .

- Supplementary Materials : Archive raw datasets, spectral copies, and computational input files for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.